![molecular formula C8H10O B2437578 Bicyclo[4.2.0]oct-2-en-7-one CAS No. 31996-68-6](/img/structure/B2437578.png)

Bicyclo[4.2.0]oct-2-en-7-one

Overview

Description

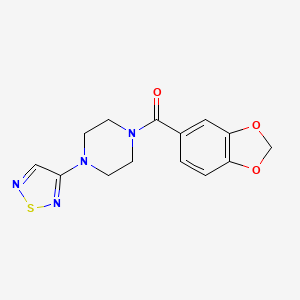

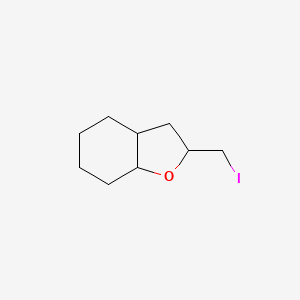

“Bicyclo[4.2.0]oct-2-en-7-one” is a chemical compound with the CAS Number: 31996-68-6 . It has a molecular weight of 122.17 . The IUPAC name for this compound is also "bicyclo[4.2.0]oct-2-en-7-one" .

Synthesis Analysis

The synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, which are related to “Bicyclo[4.2.0]oct-2-en-7-one”, has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The process is catalyzed by a rhodium(I) complex .Molecular Structure Analysis

The InChI code for “Bicyclo[4.2.0]oct-2-en-7-one” is 1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 .Chemical Reactions Analysis

The preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes has been reported . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]oct-2-en-7-one” has a molecular weight of 122.17 . It is a liquid at room temperature .Scientific Research Applications

Catalyst in Chemical Reactions

Bicyclo[4.2.0]oct-2-en-7-one can be used as a catalyst in chemical reactions. For instance, it has been used in the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand .

Synthesis of Complex Molecules

This compound has been used in the synthesis of complex molecules. It is involved in a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Tandem Catalysis

Bicyclo[4.2.0]oct-2-en-7-one has been used in tandem catalysis, a powerful approach enabling complex molecules to be assembled in one pot through a precisely choreographed sequence of catalytic steps .

Preparation of Bicyclo[4.2.0]octa-1,5,7-trienes

It has been used in the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes with high selectivity .

Use in Copolymer Preparation

Bicyclo[4.2.0]oct-2-en-7-one is used in the preparation of copolymers. For example, it forms an alternating copolymer with cyclohexene in the presence of N-heterocyclic carbene-ruthenium catalyst .

Use in Chemical Storage

This compound is used in chemical storage. It is typically stored at a temperature of 4 degrees Celsius .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

bicyclo[4.2.0]oct-2-en-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLZCTYQZFXPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[4.2.0]oct-2-en-7-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)

![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)